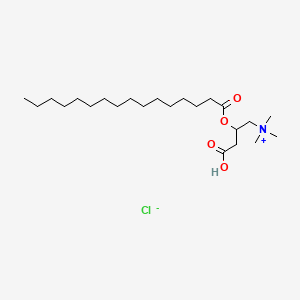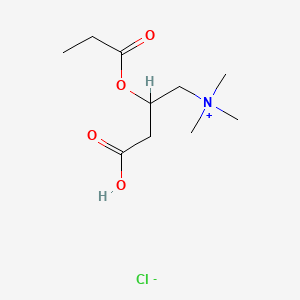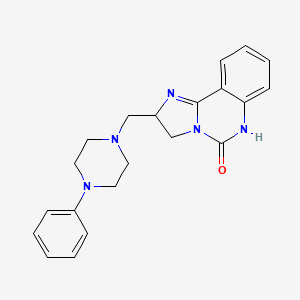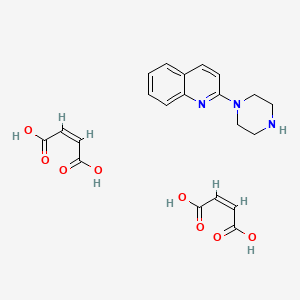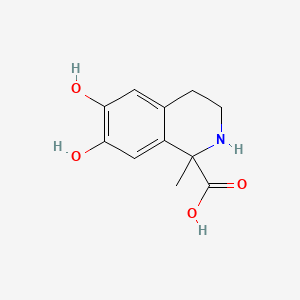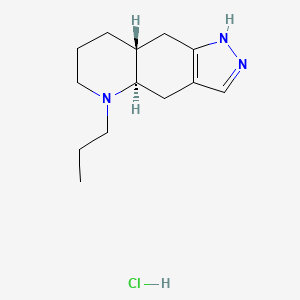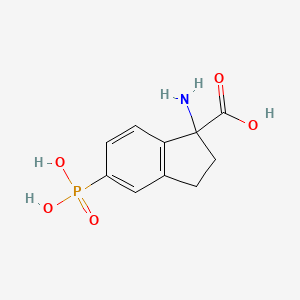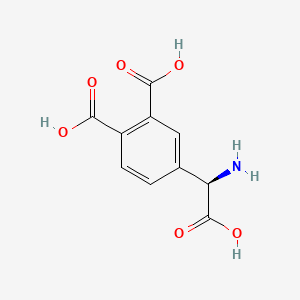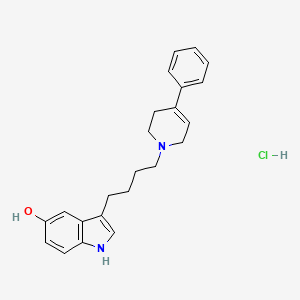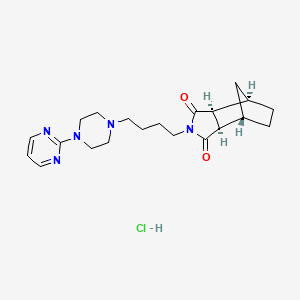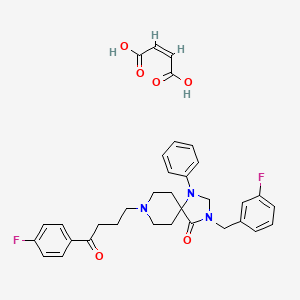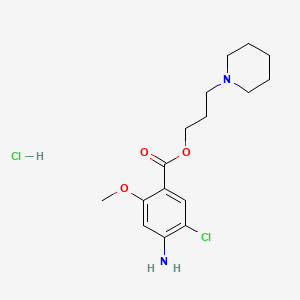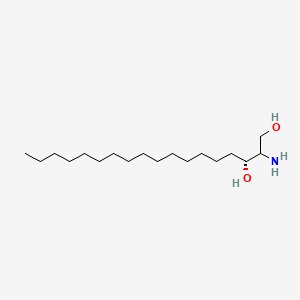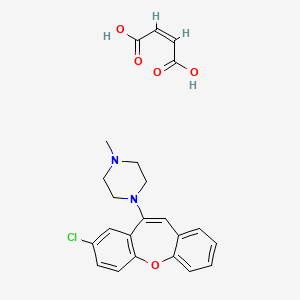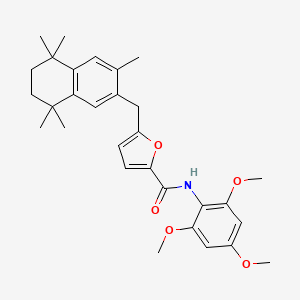
AG 045572
Descripción general
Descripción
AG 045572, commonly known as furan, is a heterocyclic organic compound characterized by a five-membered aromatic ring structure composed of one oxygen atom and four carbon atoms. It is a colorless, volatile, and mildly toxic liquid with a boiling point of 31.36°C. Furan is highly reactive and serves as a fundamental building block in organic synthesis due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones followed by dehydration under non-aqueous acidic conditions to produce furans.
Decarboxylation of Furfural: Furan can be synthesized by the decarboxylation of furfural in the vapor phase using palladium and charcoal as catalysts.
Oxidation of 1,3-Butadiene: Copper-catalyzed oxidation of 1,3-butadiene can also yield furan.
Industrial Production Methods
Commercial Method: The decarbonylation of furfural in steam in the presence of a silver oxide catalyst is a common industrial method for producing furan.
Dehydration of Succinic Dialdehyde: Heating succinic dialdehyde with phosphorus pentoxide or zinc chloride can also produce furan.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Furan undergoes oxidation to form succinaldehyde.
Reduction: Catalytic reduction of furan yields tetrahydrofuran.
Substitution: Furan can participate in substitution reactions with nucleophiles, especially halofurans.
Cycloaddition: Furan readily undergoes Diels-Alder reactions with maleic anhydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, peracids.
Reducing Agents: Palladium on charcoal, hydrogen gas.
Catalysts: Copper, palladium, silver oxide.
Major Products
Succinaldehyde: Formed from the oxidation of furan.
Tetrahydrofuran: Produced by the catalytic reduction of furan.
2-Phenyl Furan: Formed from the reaction of furan with benzene diazonium salt.
Aplicaciones Científicas De Investigación
Furan and its derivatives have a wide range of applications in various fields:
Mecanismo De Acción
Furan exerts its effects through various mechanisms:
Oxidative Stress: Furan can induce oxidative stress, leading to cellular damage.
Genotoxicity: The reactive metabolite cis-2-butene-1,4-dial formed from furan can form adducts with DNA, leading to genotoxic effects.
Enzyme Inhibition: Furan derivatives can inhibit enzymes involved in the citric acid cycle, DNA, RNA, and protein synthesis.
Comparación Con Compuestos Similares
Furan is often compared with other five-membered aromatic heterocycles such as pyrrole and thiophene:
Uniqueness of Furan
Reactivity: Furan is more reactive than pyrrole and thiophene due to its lower aromatic stabilization energy.
Versatility: Furan can undergo a wide range of chemical reactions, making it a versatile building block in organic synthesis.
Similar Compounds
- Pyrrole
- Thiophene
- Benzofuran
Furan’s unique reactivity and versatility make it an invaluable compound in both scientific research and industrial applications.
Propiedades
IUPAC Name |
5-[(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)methyl]-N-(2,4,6-trimethoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO5/c1-18-13-22-23(30(4,5)12-11-29(22,2)3)15-19(18)14-20-9-10-24(36-20)28(32)31-27-25(34-7)16-21(33-6)17-26(27)35-8/h9-10,13,15-17H,11-12,14H2,1-8H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEMCIBPDYCJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC3=CC=C(O3)C(=O)NC4=C(C=C(C=C4OC)OC)OC)C(CCC2(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433309 | |
| Record name | AG 045572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263847-55-8 | |
| Record name | AG 045572 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Furan-1 interact with the GnRH-R?
A1: Furan-1 exhibits an allosteric mode of interaction with the GnRH-R. [] Unlike competitive antagonists that directly bind to the hormone-binding site, Furan-1 binds to a distinct allosteric site, influencing the receptor's conformation and function. []
Q2: What are the downstream effects of Furan-1 binding to the GnRH-R?
A2: By binding to the allosteric site, Furan-1 induces negative cooperativity with both peptide agonists and other nonpeptide antagonists, effectively inhibiting their binding to the GnRH-R. [] This results in the suppression of downstream signaling pathways associated with GnRH-R activation.
Q3: How does the allosteric binding mode of Furan-1 differ from other GnRH-R antagonists?
A3: Furan-1's allosteric mechanism distinguishes it from many previously described GnRH-R antagonists that act competitively. [] This unique mode of action offers potential advantages in terms of selectivity and sustained inhibition of the receptor.
Q4: What is the molecular formula and weight of Furan-1?
A4: While the provided research abstracts do not explicitly state the molecular formula and weight of Furan-1, they can be deduced from its chemical name: 5-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-ylmethyl)furan-2-carboxylic acid (2,4,6-trimethoxyphenyl)amide. Based on this, the molecular formula is C28H35NO5 and the molecular weight is 465.58 g/mol.
Q5: How do structural modifications of Furan-1 affect its antagonistic activity?
A5: While the provided abstracts do not elaborate on specific structural modifications and their impact on Furan-1's activity, SAR studies are crucial in drug discovery. By systematically altering the compound's structure, researchers can identify key pharmacophores responsible for its activity and optimize its potency and selectivity.
Q6: What is the in vitro and in vivo efficacy of Furan-1?
A6: Research indicates that Furan-1 is a potent GnRH-R antagonist both in vitro and in vivo. [] Specific details on cell-based assays, animal models, and potential clinical trials are not provided in the abstracts.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


